6-(methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-(Methoxymethyl)-2-azaspiro[33]heptane hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through a [3+2] cycloaddition reaction between an aziridine and an olefin.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via an alkylation reaction. This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 6-(methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds with specific biological activities.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its unique structure allows it to fit into binding sites of enzymes and receptors, making it a valuable tool in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of drugs aimed at treating neurological disorders, due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to bind effectively, altering the activity of these targets. This can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)-2-azaspiro[3.3]heptane hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
6-(Chloromethyl)-2-azaspiro[3.3]heptane hydrochloride: Contains a chloromethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.
6-(Aminomethyl)-2-azaspiro[3.3]heptane hydrochloride: Features an aminomethyl group, providing different biological activity.
Uniqueness
6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride is unique due to its methoxymethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmacologically active molecules and in the study of biochemical pathways.
Properties
CAS No. |
2408962-91-2 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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